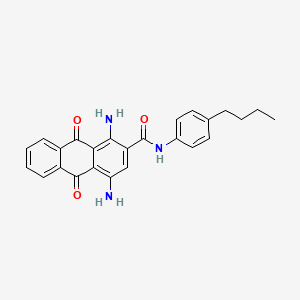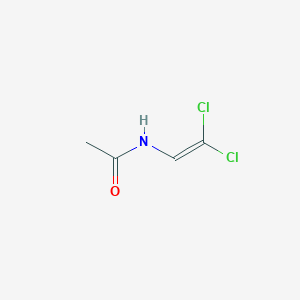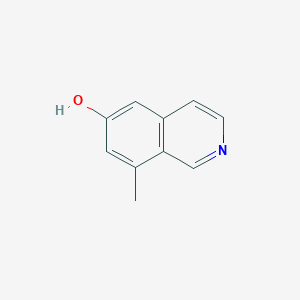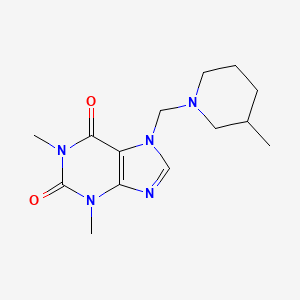
1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DABA and has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis of Rigid-Rod Polyamides and Polyimides
Researchers have synthesized soluble phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-terphenyls in the main chain. These compounds were characterized for their solubility, thermal stability, and other properties, showing that the presence of 4-alkoxyphenyl pendent groups can remarkably enhance polymer solubility and reduce thermal stability and glass transition temperatures (Spiliopoulos & Mikroyannidis, 1998)[https://consensus.app/papers/phenyl-alkoxyphenylsubstituted-rigidrod-polyamides-spiliopoulos/f9d151bed243596cb481652061c05f21/?utm_source=chatgpt].
Electrochromic and Electrofluorescent Applications
Diaminoanthracene derivatives have been evaluated for their performance as high-performance green host electroluminescent materials. Devices using these materials were shown to emit intensive green light, indicating their potential in electroluminescent applications (Yu et al., 2002)[https://consensus.app/papers/diaminoanthracene-derivatives-highperformance-host-yu/1d60236acdd359bc94972053f2018ecd/?utm_source=chatgpt].
Microwave-Assisted Synthesis
The microwave-assisted synthesis of aromatic polyamides from novel diacid monomers has been described, offering a faster, cleaner, and more efficient method compared to conventional heating. This method could considerably reduce synthesis time, cost, and energy, providing polymers with excellent solubility and thermal stability (Rafiee, 2015)[https://consensus.app/papers/polyamidation-reaction-optically-diacid-containing-rafiee/d79aaea323c75738909ab5eae9609da7/?utm_source=chatgpt].
Photoluminescence and Fluorimetric Studies
Studies on the synthesis, characterization, and fluorimetric analysis of novel photoactive poly(amide-imide) materials derived from anthracene show potential applications in optoelectronics and sensors. These materials were synthesized using microwave irradiation, demonstrating rapid polymerization and promising photoactive properties (Khoee & Zamani, 2007)[https://consensus.app/papers/synthesis-characterization-fluorimetric-studies-novel-khoee/14d837a747235089a0af5c528575d64d/?utm_source=chatgpt].
Enhanced Redox Stability and Electrochromic Properties
Research has also focused on enhancing the redox stability and electrochromic properties of aromatic polyamides based on N,N-bis(4-carboxyphenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine. These materials exhibit high thermal stability, reversible redox couples, and strong color changes, indicating their suitability for electrochromic devices (Wang & Hsiao, 2011)[https://consensus.app/papers/enhanced-redox-stability-properties-polyamides-based-wang/181e282d314953d8b6505681efa1f586/?utm_source=chatgpt].
Propriétés
IUPAC Name |
1,4-diamino-N-(4-butylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-2-3-6-14-9-11-15(12-10-14)28-25(31)18-13-19(26)20-21(22(18)27)24(30)17-8-5-4-7-16(17)23(20)29/h4-5,7-13H,2-3,6,26-27H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIMEZEEQVOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[(6-methoxypyridin-2-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2960297.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2960298.png)


![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)
![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)


![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)


